Ramosetron hydrochloride
Overview
Description
Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to treat nausea and vomiting associated with chemotherapy and postoperative recovery. Additionally, it is effective in treating diarrhea-predominant irritable bowel syndrome .
Scientific Research Applications
Ramosetron hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of serotonin receptor antagonists and their chemical properties.
Biology: Investigated for its effects on serotonin receptors and gastrointestinal functions.
Medicine: Primarily used to treat nausea, vomiting, and irritable bowel syndrome
Industry: Employed in the production of antiemetic drugs and treatments for gastrointestinal disorders
Mechanism of Action
Target of Action
Ramosetron hydrochloride primarily targets the 5-hydroxytryptamine receptor 3A (5-HT3A) . This receptor is a type of serotonin receptor, and it plays a crucial role in the transmission of signals in the brain .
Mode of Action
This compound acts as an antagonist to the 5-HT3A receptor . By binding to these receptors, it blocks the action of serotonin, a chemical messenger in the brain. This blocking action prevents the transmission of nausea and vomiting signals during chemotherapy or post-surgery .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the serotonin (5-HT3) receptors . By blocking these receptors, this compound can effectively reduce the transmission of signals that induce nausea, vomiting, and certain diarrheal conditions .
Pharmacokinetics
A population pharmacokinetic study has been conducted in adult surgical patients, providing a foundation for further defining the relationship between ramosetron dose and postoperative nausea and vomiting .
Result of Action
The primary result of this compound’s action is the relief of nausea and vomiting associated with chemotherapy and postoperative conditions . It is also used to treat diarrhea-predominant irritable bowel syndrome . A systematic review and meta-analysis of randomized controlled trials confirmed that treatment with ramosetron could lead to relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency .
Safety and Hazards
Future Directions
Ramosetron hydrochloride has been shown to be effective in treating diarrhea-predominant irritable bowel syndrome (IBS-D) in patients with quiescent inflammatory bowel disease . Future research may focus on further exploring its efficacy in different patient populations and for different indications .
Biochemical Analysis
Biochemical Properties
Ramosetron hydrochloride interacts with the serotonin 5-HT3 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The 5-HT3 receptor is a type of protein that plays a crucial role in the transmission of signals in the brain. By blocking this receptor, this compound can prevent certain biochemical reactions, such as the triggering of the vomiting reflex .
Cellular Effects
This compound has various effects on cells. It influences cell function by interacting with the 5-HT3 receptors located on the surface of certain cells . This interaction can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . For example, by blocking the 5-HT3 receptor, this compound can prevent the activation of the vomiting reflex, which is a complex process involving multiple cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT3 receptor, thereby inhibiting the receptor’s function . This binding interaction can lead to changes in gene expression and cellular metabolism, as the 5-HT3 receptor is involved in various signaling pathways within the cell .
Metabolic Pathways
This compound is involved in the serotonergic synapse pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ramosetron hydrochloride involves the preparation of R-5-[(1-methyl-1H-indole-3-group) carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole. This process uses a first-resolution latter-condensation technique, which significantly reduces the consumption of N-methylindole and increases the overall yield . The reaction conditions typically involve the use of ethylene dichloride, water, sodium hydroxide, and ethanol .
Industrial Production Methods
Industrial production of this compound involves a series of steps including the dissolution of the compound in water and chloroform, followed by the addition of ammoniacal liquor. The organic layer is then separated, and the product is crystallized using ethanol and hydrochloric acid . Another method involves the preparation of hydrochloric acid ramosetron injection, which includes dissolving the stabilizing agent in water for injection, adding an osmotic pressure regulator, and then the drug active component .
Chemical Reactions Analysis
Types of Reactions
Ramosetron hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include ethylene dichloride, sodium hydroxide, and ethanol. The conditions typically involve controlled pH levels and specific temperatures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include the hydrochloride salt of ramosetron, which is used in various pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.
Granisetron: Similar to ondansetron, used for the same indications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ramosetron hydrochloride is unique due to its higher potency and longer duration of action compared to first-generation 5-HT3 antagonists like ondansetron . It is also specifically effective in treating diarrhea-predominant irritable bowel syndrome, which is not a common indication for other 5-HT3 antagonists .
Properties
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021223 | |
Record name | Ramosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132907-72-3 | |
Record name | Ramosetron hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramosetron hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMOSETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ramosetron Hydrochloride's mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor subtype. [, , ] It exerts its antiemetic effects by selectively binding to and blocking the activity of 5-HT3 receptors located in the vagus nerve terminal and the vomiting center of the central nervous system (CNS). [] This effectively suppresses chemotherapy-induced nausea and vomiting. []
Q2: How does the blockade of 5-HT3 receptors by this compound translate to its antiemetic effects?
A2: 5-HT3 receptors are involved in the transmission of nausea and vomiting signals in the brain and gut. By blocking these receptors, this compound prevents the initiation and propagation of these signals, thereby reducing the sensation of nausea and the occurrence of vomiting.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research abstracts do not explicitly state the molecular formula and weight, they can be found in publicly available chemical databases. The molecular formula of this compound is C16H20N4O2 • HCl, and its molecular weight is 336.83 g/mol.
Q4: Is there evidence of any interaction between this compound and common pharmaceutical excipients?
A4: FTIR spectral analysis confirmed the absence of interactions between this compound and the polymers Eudragit S100 and HPMC K4M, which were investigated for potential use in transdermal drug delivery systems. [] Additionally, a study found this compound for injection compatible with four other unspecified injection solutions, showing no significant changes in appearance, pH, or content after 10 hours at 25°C. [] Another study confirmed compatibility with Dexamethasone Sodium Phosphate Injection under dark conditions. []
Q5: How stable is this compound in solution?
A5: Studies indicate that this compound exhibits good stability in various solutions. A study confirmed its stability in admixtures with Midazolam Hydrochloride in 0.9% sodium chloride injection for up to 14 days when stored at 4°C or 25°C, retaining at least 97% of its initial concentration. [] Another study found this compound and Dexamethasone Sodium Phosphate Injection stable in 0.9% Sodium Chloride Injection under dark conditions. []
Q6: What about this compound's stability under stress conditions?
A6: Research has explored the degradation kinetics of this compound under various stress conditions. One study found that while it remained stable in an aqueous solution at 60°C for 7 days, degradation was observed under acidic, basic, and oxidative conditions. [] Specifically, base hydrolysis and oxidative degradation with hydrogen peroxide were found to be more drastic than other stress conditions tested. []
Q7: What is the pharmacokinetic profile of this compound?
A7: Studies in rats show that after oral administration, this compound is rapidly absorbed, reaching peak blood concentration (Cmax) within 15 minutes. [] It is then eliminated biphasically with a terminal half-life (t1/2) of 2.1 hours. [] The absorption ratio is highest in the duodenum, followed by the jejunum, ileum, colon, and lowest in the stomach. [] Distribution is rapid and widespread, with the highest levels found in the liver, followed by the small intestine, kidney, stomach, large intestine, and lung. [] Excretion primarily occurs via feces and bile, with a small portion excreted in urine. []
Q8: Has the efficacy of this compound been tested in clinical trials?
A8: Yes, several clinical trials have demonstrated the efficacy of this compound in preventing and treating chemotherapy-induced nausea and vomiting (CINV). [, , , , ] It has shown superior efficacy compared to placebo and comparable or even better effectiveness than other 5-HT3 receptor antagonists like ondansetron in some studies. [, , ] Furthermore, it has also shown promising results in managing diarrhea-predominant Irritable Bowel Syndrome (IBS) in both male and female patients. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.